(S,S)-tramadol(1+)
Description
Historical and Stereochemical Context of Tramadol (B15222) Research
Tramadol was first synthesized in 1962 by the German pharmaceutical company Grünenthal GmbH and was introduced to the market in 1977. drugabuse.comacs.org Initially developed as a centrally acting analgesic, further research revealed its complex mechanism of action. caldic.com Tramadol is a synthetic analogue of codeine and is commercially available as a racemic mixture of its (1R,2R) and (1S,2S) stereoisomers. pharmgkb.orgresearchgate.net
Significance of (S,S)-Tramadol(1+) as a Specific Research Target
(S,S)-tramadol(1+), also referred to as (-)-tramadol (B15223), is a subject of significant research interest due to its specific pharmacological properties. nih.gov Unlike its (+)-enantiomer, which is a more potent µ-opioid receptor agonist and a serotonin (B10506) reuptake inhibitor, (-)-tramadol primarily acts as a norepinephrine (B1679862) reuptake inhibitor. pharmgkb.org Research indicates that the (S,S)-enantiomer has a tenfold lower analgesic potency compared to the (R,R)-enantiomer. chemicalbook.comebi.ac.uk
The distinct mechanism of action of (S,S)-tramadol(1+) makes it an invaluable tool for researchers to investigate the specific role of norepinephrine reuptake inhibition in analgesia and other physiological processes, separate from the effects of serotonin reuptake and significant opioid receptor agonism. pharmgkb.org This allows for a more nuanced understanding of the monoaminergic system's contribution to pain modulation. medsafe.govt.nz
Overview of Current Research Trajectories for Stereoisomeric Tramadol Derivatives
Current research on stereoisomeric tramadol derivatives is advancing along several key paths, driven by the desire to develop analgesics with improved efficacy and safety profiles.
One major area of investigation is the synthesis and evaluation of novel tramadol derivatives. xianshiyoudaxuexuebao.com Researchers are creating new ester-based derivatives and other analogues to explore how structural modifications impact their analgesic, anti-inflammatory, and antioxidant activities. xianshiyoudaxuexuebao.comnih.govresearchgate.net The goal is to identify compounds with enhanced biological activities compared to the parent drug. xianshiyoudaxuexuebao.com
Another significant research trajectory involves the re-evaluation of single enantiomer formulations versus the racemic mixture. tandfonline.comtandfonline.com There is ongoing debate and research into whether a single enantiomer, such as (+)-cis-(1R,2R)-tramadol, could offer therapeutic advantages over the racemic mixture by potentially reducing addiction liability while maintaining analgesic efficacy. tandfonline.comtandfonline.com
Data Tables
Table 1: Physicochemical Properties of (S,S)-Tramadol(1+)
| Property | Value | Source |
| IUPAC Name | [(1S,2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl-dimethylazanium | nih.gov |
| Molecular Formula | C16H26NO2+ | nih.gov |
| Molecular Weight | 264.38 g/mol | nih.gov |
| Melting Point | 171-172°C (for hydrochloride salt) | chemicalbook.com |
| pKa | 9.41 | medsafe.govt.nz |
Table 2: Biological Activities of Tramadol Enantiomers
| Compound | Primary Mechanism(s) of Action | µ-Opioid Receptor Affinity |
| (S,S)-tramadol(1+) | Norepinephrine reuptake inhibitor | Weak |
| (R,R)-tramadol | µ-opioid receptor agonist, Serotonin reuptake inhibitor | Higher than (S,S)-enantiomer |
| O-desmethyltramadol (M1) | Potent µ-opioid receptor agonist | High |
Structure
3D Structure
Properties
Molecular Formula |
C16H26NO2+ |
|---|---|
Molecular Weight |
264.38 g/mol |
IUPAC Name |
[(1S,2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl-dimethylazanium |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/p+1/t14-,16+/m0/s1 |
InChI Key |
TVYLLZQTGLZFBW-GOEBONIOSA-O |
SMILES |
C[NH+](C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Isomeric SMILES |
C[NH+](C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O |
Canonical SMILES |
C[NH+](C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
Stereochemical Aspects and Synthetic Methodologies for S,s Tramadol 1+
Structural Isomerism and Chirality of Tramadol (B15222) and its Enantiomers
Tramadol's structure as a 1,1,2-trisubstituted cyclohexane (B81311) derivative results in both diastereomerism and enantiomerism. acs.org The compound can exist as four distinct stereoisomers, which are typically found as two pairs of enantiomers. acs.orgjsmcentral.orgresearchgate.net
Tramadol exists in two diastereomeric forms: cis and trans. These terms describe the relative spatial orientation of the hydroxyl (-OH) group and the dimethylaminomethyl group on the cyclohexane ring. acs.org In the more stable chair conformation of the cyclohexane ring, the bulky dimethylaminomethyl group consistently occupies an equatorial position in both isomers to minimize steric hindrance. acs.org
The distinction between the cis and trans forms is determined by the positions of the other two substituents:
In the cis-isomer , the hydroxyl group is in an axial position, while the 3-methoxyphenyl (B12655295) group is equatorial. acs.org
In the trans-isomer , the hydroxyl group is equatorial, and the 3-methoxyphenyl group is axial. acs.org
The commercially available and clinically utilized form of tramadol is the racemate of the cis-diastereomer. acs.orgtandfonline.com The initial synthesis of tramadol produces a mixture of both cis and trans diastereomers, from which the desired cis form is isolated. wikipedia.orggoogle.comepo.org
The two chiral centers in tramadol are located at carbons C1 and C2 of the cyclohexane ring. This chirality means that the cis-diastereomer itself is a racemic mixture, composed of two non-superimposable mirror-image molecules known as enantiomers. tandfonline.comnih.gov These enantiomers are designated according to the Cahn-Ingold-Prelog (CIP) priority rules as:
(+)-(1R,2R)-tramadol
(-)-(1S,2S)-tramadol
The subject of this article, (S,S)-tramadol(1+), refers to the protonated form of the (-)-(1S,2S)-enantiomer. nih.govnih.gov This enantiomer is also referred to as (-)-tramadol (B15223). jvsmedicscorner.com While tramadol is typically administered as a racemic mixture of its (R,R) and (S,S) enantiomers, these two molecules have different pharmacological profiles. wikipedia.orgtandfonline.comnih.gov The (+)-(R,R)-enantiomer exhibits approximately tenfold higher analgesic potency than the (S,S)-enantiomer. nih.govebi.ac.uk
| Stereoisomer Name | Absolute Configuration | Common Designation | Relationship |
|---|---|---|---|
| (+)-cis-tramadol | (1R,2R) | (+)-tramadol | Enantiomers (cis-racemate) |
| (-)-cis-tramadol | (1S,2S) | (-)-tramadol | |
| (+)-trans-tramadol | (1R,2S) | N/A | Enantiomers (trans-racemate) |
| (-)-trans-tramadol | (1S,2R) | N/A |
Diastereoisomeric Forms (cis- and trans-)
Enantioselective Synthesis Strategies for (S,S)-Tramadol(1+)
The production of enantiomerically pure (S,S)-tramadol requires methods that can selectively isolate or synthesize this specific stereoisomer. These strategies generally fall into two categories: resolving a racemic mixture or performing an asymmetric synthesis.
Chiral resolution is a common industrial method for separating enantiomers from a racemic mixture. For tramadol, this typically involves classical salt resolution. This process entails reacting the racemic tramadol base with a single enantiomer of a chiral acid, known as a resolving agent. google.comgoogle.com This reaction forms two different diastereomeric salts, which, unlike enantiomers, have different physical properties (such as solubility) and can be separated by conventional methods like fractional crystallization. google.com
Once a diastereomeric salt is isolated, the pure enantiomer of tramadol can be recovered by a chemical reaction that "cracks" the salt, typically by treatment with a base. google.com Several resolving agents have been investigated for the separation of tramadol enantiomers.
| Resolving Agent | Notes | Reference |
|---|---|---|
| (R)-(-) or (S)-(+)-Mandelic acid | One of the first methods described for resolving the tramadol racemate. The process may require multiple crystallizations to achieve high enantiomeric purity. | researchgate.netgoogle.com |
| Tartaric acid and its derivatives | Derivatives such as O,O-dibenzoyltartaric acid (DBTA) have been found to be effective for separating tramadol diastereomers and enantiomers. | google.comgoogle.com |
| (S)-Naproxen | Used for the enantiomeric resolution of racemic tramadol, forming a crystalline salt with the (R,R)-enantiomer. | acs.orgacs.org |
Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for a resolution step and the loss of 50% of the material. The standard synthesis of tramadol begins with a Mannich reaction involving cyclohexanone, paraformaldehyde, and dimethylamine (B145610) to produce 2-(dimethylaminomethyl)cyclohexanone. redalyc.orgscribd.com This intermediate then reacts with an organometallic reagent, such as 3-methoxyphenylmagnesium bromide (a Grignard reagent), to form the final tramadol structure. google.comgoogle.comgoogle.com This pathway is not stereoselective and results in a mixture of cis and trans diastereomers, with the cis form predominating. researchgate.netepo.org
Modifications to this synthetic route have been explored to enhance stereoselectivity. scribd.com While a specific asymmetric synthesis for the (S,S)-enantiomer is less commonly detailed in readily available literature compared to resolution methods, the principles of asymmetric synthesis would involve using a chiral catalyst, a chiral auxiliary, or a stereoselective reagent in the key bond-forming step (the Grignard-type reaction) to favor the formation of the (1S,2S) configuration.
Chemical derivatization involves converting a functional group in a molecule into a different group. In the context of stereoselective synthesis and analysis of tramadol, derivatization serves several purposes. For analytical separations, enantiomers can be derivatized with a chiral reagent to form diastereomers that are easily separated using standard achiral chromatography techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). researchgate.netnih.gov
More recently, chemical derivatization combined with high-resolution mass spectrometry has been developed as a method for the structural elucidation of tramadol and its metabolites. nih.gov In a synthetic context, a temporary functional group (a chiral auxiliary) can be attached to a precursor molecule to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. While specific applications of this as a primary synthetic route for (S,S)-tramadol are not widely published, it represents a valid strategy in asymmetric synthesis.
Asymmetric Synthetic Routes
Stereochemical Characterization and Enantiomeric Purity Assessment in Research
The determination of the stereochemical configuration and the assessment of enantiomeric purity are critical in the development and analysis of chiral drugs like (S,S)-tramadol(1+). Various analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of enantiomers. researchgate.netmdpi.com These methods can be categorized as either direct or indirect. mdpi.comnih.gov The indirect approach involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov The direct method, which is more commonly used for tramadol analysis, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.netmdpi.com
Several studies have developed and validated chiral HPLC methods for the stereoselective analysis of tramadol and its metabolites in various biological matrices. researchgate.netnih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are frequently used for the enantiomeric separation of tramadol. nih.govnih.govoup.com
For instance, a validated HPLC method for the simultaneous determination of tramadol enantiomers and its active metabolite, O-desmethyltramadol, in human plasma utilized a Chiralcel OD-R column, which contains cellulose tris-(3,5-dimethylphenylcarbamate) as the CSP. nih.gov Another study employed a Chiralpak AD column with amylose tris-(3,5-dimethylphenylcarbamate) as the chiral selector for the enantiomeric separation of tramadol and O-desmethyltramadol. oup.com
The choice of mobile phase composition is crucial for achieving optimal enantiomeric separation. researchgate.net A mixture of a buffer and an organic modifier, such as acetonitrile (B52724), is commonly used. nih.govnih.gov The pH of the buffer and the addition of modifiers like triethylamine (B128534) or N,N-dimethyloctylamine can significantly influence the retention and resolution of the enantiomers. nih.govnih.gov
Table 1: Examples of Chiral HPLC Methods for Tramadol Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Application | Reference |
| Cellulose tris-(3,5-dimethylphenylcarbamate) (Chiralcel OD-R) | Phosphate (B84403) buffer (pH 6) and acetonitrile (80:20) | Quantification of tramadol and O-demethyltramadol enantiomers in human plasma. nih.gov | nih.gov |
| Amylose tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD) | n-hexane/ethanol (97:3, v/v) with 5mM triethylamine | Quantification of tramadol and O-desmethyltramadol enantiomers in blood plasma. oup.com | oup.com |
| Cellulose tris(3,5-dimethylphenylcarbamate) (Chiracel OD-R) | Phosphate buffer (pH 2.5), acetonitrile, and N,N-dimethyloctylamine (74.8:25:0.2) | Simultaneous determination of tramadol, O-desmethyltramadol, and N-desmethyltramadol enantiomers in biological samples. nih.gov | nih.gov |
| Amylose tris (S)-1-phenylethyl-carbamate (Chiralpak AS-H) | Acetonitrile, methanol, diethyl amine, and formic acid (99/1.0/0.1/0.1% v/v/v/v) | Simultaneous enantiomeric separation of ezetimibe (B1671841) and tramadol. jsmcentral.org | jsmcentral.org |
Chiral GC methods have also been developed, often involving derivatization to enhance volatility and improve separation on a chiral column. mdpi.com However, for tramadol analysis, chiral HPLC coupled with mass spectrometry (LC-MS/MS) is frequently the preferred technique due to its high sensitivity and selectivity, allowing for the quantification of enantiomers at very low concentrations in complex biological matrices. researchgate.netoup.comdiva-portal.org
While chromatography is the primary tool for separating and quantifying enantiomers, spectroscopic methods are essential for confirming the stereochemical structure of the isolated enantiomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules. uni-regensburg.de For chiral molecules like tramadol, specific NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative configuration of the stereocenters by measuring the spatial proximity of different protons within the molecule. uni-regensburg.de By analyzing the NOE correlations, the absolute configuration at the chiral centers can be established, especially when the configuration of one center is known. uni-regensburg.de
X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure salt, the precise three-dimensional arrangement of atoms can be determined. google.com This technique was used to confirm the chemical structure and stereochemistry of the cis-isomers of 2-(dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol, which are the isomers found in commercial tramadol. google.com
Optical rotation is a fundamental property of chiral molecules that can be used to distinguish between enantiomers. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration).
For tramadol, the (+)-enantiomer is dextrorotatory, while the (-)-enantiomer is levorotatory. researchgate.net Optical rotation measurements can be used to determine the enantiomeric purity of a sample. A racemic mixture, containing equal amounts of both enantiomers, will have an optical rotation of zero. google.com The measurement of a non-zero optical rotation indicates an excess of one enantiomer over the other.
In one study, the resolution of (±)-tramadol was achieved using di-p-toluoyl-tartaric acid (DTTA). The specific rotation of the resulting (+)-tramadol hydrochloride was measured to confirm its optical purity. researchgate.net Another patent describes the optical resolution of racemic tramadol using L-(+)-tartaric acid. google.com
Spectroscopic Techniques for Stereochemical Confirmation
Theoretical Principles of Stereoisomerism in Drug Design
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of drug design and development. chiralpedia.comsolubilityofthings.comscribd.com The spatial arrangement of atoms can significantly influence a molecule's biological activity. solubilityofthings.comsolubilityofthings.com
The concept of chirality, or "handedness," is central to stereoisomerism. A molecule is chiral if it is non-superimposable on its mirror image. These non-superimposable mirror images are called enantiomers. solubilityofthings.comsolubilityofthings.com Enantiomers have identical physical and chemical properties in an achiral environment, but they can exhibit vastly different pharmacological and toxicological profiles in the chiral environment of the human body. chiralpedia.comscribd.comsolubilityofthings.com
This difference in biological activity arises from the stereospecific interactions between the drug molecule and its biological target, which is typically a protein such as a receptor or an enzyme. chiralpedia.comsolubilityofthings.com These biological targets are themselves chiral, being composed of L-amino acids. The "lock-and-key" model, first proposed by Emil Fischer, provides a useful analogy for understanding these interactions. chiralpedia.com Just as a specific key is required to open a lock, a drug molecule with the correct stereochemistry is necessary for optimal binding to its target.
The different enantiomers of a chiral drug can exhibit:
Different Pharmacodynamic Properties: One enantiomer (the eutomer) may have the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even produce undesirable or toxic effects. chiralpedia.comsolubilityofthings.com A classic and tragic example of this is the drug thalidomide, where one enantiomer was an effective sedative, while the other was a potent teratogen. solubilityofthings.comsolubilityofthings.com
Different Pharmacokinetic Properties: Enantiomers can be absorbed, distributed, metabolized, and excreted differently by the body. scribd.com This can lead to different concentrations of the active enantiomer at the target site and can influence the duration of action of the drug.
The recognition of the profound impact of stereochemistry on drug action has led to the development of "chiral switches," where a previously marketed racemic drug is re-developed as a single enantiomer product. acs.org The goal of a chiral switch is to provide a therapeutic advantage, such as improved efficacy, reduced side effects, or a more favorable pharmacokinetic profile. chiralpedia.com
Molecular Pharmacology and Receptor Interaction Mechanisms of S,s Tramadol 1+
Ligand Binding Dynamics and Receptor Affinities
The interaction of (S,S)-tramadol(1+) with various receptors is a key aspect of its pharmacological profile. Its binding affinities and dynamics at these receptors determine its therapeutic effects.
Tramadol (B15222) and its primary metabolite, O-desmethyl-tramadol (M1), act as agonists at the µ-opioid receptor (MOR). nih.govpainphysicianjournal.com However, tramadol itself demonstrates a significantly lower affinity for the MOR compared to its M1 metabolite. d-nb.info Specifically, the (+)-enantiomer of tramadol and its M1 metabolite are agonists of the MOR. nih.gov The affinity of racemic tramadol for the human MOR is indicated by a Ki value of 2.4 µM, while (S,S)-tramadol shows a much lower affinity with a Ki of 24.8 µM. unict.itnih.gov In contrast, the metabolite (+)-M1 exhibits a very high affinity for the human MOR with a Ki of 3.4 nM. nih.gov The agonistic activity of these compounds at the MOR has been confirmed through [35S]GTPγS binding assays, which measure the potency and efficacy of receptor activation. nih.gov
Table 1: Binding Affinities (Ki) at the µ-Opioid Receptor (MOR)
| Compound | Ki (µM) |
|---|---|
| (1RS,2RS)-Tramadol | 2.1 |
| (R,R)-Tramadol | 1.3 |
| (S,S)-Tramadol | 24.8 |
Data sourced from a study on Tramadol enantiomers and metabolites. unict.it
The (-)-enantiomer of tramadol, which corresponds to (S,S)-tramadol, is primarily responsible for the inhibition of noradrenaline (norepinephrine) reuptake. researchgate.netnih.gov This action enhances the descending inhibitory pathways in the central nervous system, contributing to its analgesic effect. nih.govpainphysicianjournal.com The Ki value for (S,S)-tramadol at the noradrenaline transporter is 0.43 µM, indicating a stronger inhibition compared to the (+)-enantiomer. unict.it This selective inhibition of noradrenaline reuptake by the (S,S)-enantiomer is a key component of tramadol's dual mechanism of action. drugbank.com
Table 2: Inhibition Constants (Ki) for Noradrenaline and Serotonin (B10506) Reuptake
| Compound | NA Ki (µM) | 5-HT Ki (µM) |
|---|---|---|
| (1RS,2RS)-Tramadol | 0.78 | 0.9 |
| (R,R)-Tramadol | 2.51 | 0.53 |
| (S,S)-Tramadol | 0.43 | 2.35 |
Data sourced from a study on the Ki values of Tramadol and its enantiomers. unict.it
Tramadol exhibits a much weaker affinity for the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR) compared to the MOR. wikipedia.org Both enantiomers of tramadol are considered agonists at these receptors, although to a far lesser extent than at the MOR. wikipedia.org The metabolite O-desmethyltramadol is a high-affinity ligand for the DOR. wikipedia.org
Tramadol and its M1 metabolite act as antagonists at the serotonin 5-HT2C receptor. wikipedia.orgresearchgate.net Studies using Xenopus oocytes have shown that tramadol competitively inhibits the function of the 5-HT2C receptor by displacing serotonin binding. nih.gov The inhibitory constant (Ki) for the interaction between tramadol and the 5-HT2C receptor is approximately 1 µM. researchgate.net This antagonism may contribute to some of tramadol's effects on mood and behavior. wikipedia.org
Interactions with Other Receptor Systems
| Receptor | Interaction | Compound | IC50 | Notes |
| M1 | Antagonist | (S,S)-Tramadol | - | Inhibits function via ACh-binding site. caldic.com |
| M1 | Antagonist | O-desmethyl tramadol | 2 ± 0.6 μM | Inhibited ACh-induced currents. caldic.com |
| M3 | Antagonist | (S,S)-Tramadol | - | Inhibits function via QNB binding sites. caldic.com |
| M3 | No significant effect | O-desmethyl tramadol | - | Did not suppress ACh-induced currents. caldic.com |
Nicotinic Acetylcholine (B1216132) Receptors (α7)
(S,S)-Tramadol demonstrates inhibitory effects on α7 nicotinic acetylcholine receptors (nAChRs). wikipedia.orgebi.ac.uk Research using bovine adrenal chromaffin cells and Xenopus oocytes expressing α7 receptors has shown that tramadol suppresses nicotine-induced responses. nih.gov Specifically, tramadol inhibited nicotine-induced increases in intracellular calcium concentration and inward currents in a concentration-dependent manner. nih.gov This inhibition of nAChR function by tramadol was not affected by the opioid receptor antagonist naloxone, indicating a direct action on the nicotinic receptor that is independent of the opioid system. nih.gov
| Receptor | Interaction | Compound | Effect | System |
| α7 nAChR | Antagonist | (S,S)-Tramadol | Inhibited nicotinic currents. | Xenopus oocytes nih.gov |
| Nicotinic AChRs | Antagonist | (S,S)-Tramadol | Suppressed carbachol-induced catecholamine secretion. | Bovine adrenal chromaffin cells nih.gov |
| Receptor | Interaction | Compound | IC50 (nM) | Species |
| NMDA | Antagonist | (S,S)-Tramadol | 16,400 | Human wikipedia.org |
Transient Receptor Potential Vanilloid-1 (TRPV1) Agonism
The interaction of (S,S)-tramadol with the Transient Receptor Potential Vanilloid-1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor, has yielded conflicting results. Some studies report that tramadol acts as a TRPV1 agonist. researchgate.netnih.gov In Chinese hamster ovary (CHO) cells expressing rat TRPV1, tramadol was shown to increase intracellular calcium concentration in a manner similar to capsaicin, an effect that was blocked by the TRPV1 antagonist capsazepine. nih.govmdpi.com This agonist activity was followed by desensitization of the receptor, a mechanism that could contribute to analgesia. nih.gov
However, other research contradicts these findings. A study using human embryonic kidney 293 (HEK293) cells expressing human TRPV1 found that tramadol and its metabolite M1 did not activate the receptor or alter the response to capsaicin. mdpi.comresearchgate.netnih.gov The discrepancy in these findings has been attributed to the different cell lines used for expressing the receptor. mdpi.com
| Study Outcome | Compound | Effect | Cell Line |
| Agonism | (S,S)-Tramadol | Increased intracellular Ca2+, mimicked capsaicin. | CHO cells (rat TRPV1) nih.govmdpi.com |
| No Agonism | (S,S)-Tramadol & M1 | Did not increase intracellular Ca2+ or affect capsaicin response. | HEK293 cells (human TRPV1) researchgate.netnih.gov |
Transient Receptor Potential Ankyrin-1 (TRPA1) Inhibition
In contrast to the conflicting reports on TRPV1, research indicates that (S,S)-tramadol and its metabolite M1 act as inhibitors of the Transient Receptor Potential Ankyrin-1 (TRPA1) channel. wikipedia.orgresearchgate.net Studies using HEK293 cells expressing human TRPA1 demonstrated that both tramadol (at concentrations of 0.1-10 μM) and M1 (1-10 μM) significantly suppressed the increase in intracellular calcium induced by the TRPA1 agonist allyl isothiocyanate (AITC). researchgate.netnih.gov Patch-clamp studies further confirmed that pretreatment with tramadol and M1 decreased the inward currents induced by AITC. nih.gov These findings suggest that the selective inhibition of TRPA1 function may be a component of tramadol's analgesic mechanism. researchgate.netnih.gov
| Compound | Concentration | Effect | System |
| (S,S)-Tramadol | 0.1-10 μM | Suppressed AITC-induced Ca2+ increase. | HEK293 cells (human TRPA1) nih.gov |
| M1 | 1-10 μM | Suppressed AITC-induced Ca2+ increase. | HEK293 cells (human TRPA1) nih.gov |
| (S,S)-Tramadol & M1 | 10 μM | Decreased AITC-induced inward currents. | HEK293 cells (human TRPA1) nih.gov |
Adenosine (B11128) A1 Receptor
The analgesic effects of (S,S)-tramadol may be partially mediated through an interaction with the adenosine A1 receptor system. researchgate.netdrugbank.com While direct binding studies are limited, functional studies in animal models suggest an indirect role. The antinociceptive effects of tramadol in the formalin test in mice were shown to be attenuated by adenosine A1 receptor antagonists. caldic.comnih.gov This suggests that spinal and peripheral adenosine A1 receptors contribute to tramadol-induced antinociception. caldic.commdpi.com It is hypothesized that tramadol's inhibition of serotonin reuptake could lead to increased extracellular serotonin, which in turn activates pathways that result in the release of adenosine and subsequent activation of A1 receptors. researchgate.net
Intracellular Signaling Cascades and Cellular Responses
The modulation of GPCRs by tramadol directly impacts intracellular second messenger systems. The activation of the Gαi/o-coupled µ-opioid receptor leads to the inhibition of the enzyme adenylyl cyclase. frontiersin.org This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). frontiersin.orgnih.gov A reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA), which in turn modulates the function of various ion channels and cellular proteins. frontiersin.org
Some research has hypothesized that tramadol's effects on neurotransmitter systems may also involve other secondary messengers, such as cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov For instance, studies on tramadol's peripheral effects have suggested the activation of the nitric oxide/cyclic guanosine monophosphate signaling pathway in primary nociceptive neurons. researchgate.net
G-Protein Coupled Receptor (GPCR) Signaling Modulation
Structure-Activity Relationships (SAR) of (S,S)-Tramadol(1+) Analogs
Tramadol is a chiral molecule, marketed as a racemic mixture of two enantiomers: (+)-(1R,2R)-tramadol and (-)-(1S,2S)-tramadol. nih.govacs.org The stereochemistry at the two chiral centers on the cyclohexanol (B46403) ring is a critical determinant of the molecule's pharmacological activity, with each enantiomer possessing a distinct and complementary mechanism of action. nih.govacs.org
| Enantiomer | Primary Mechanism of Action | Receptor/Transporter Interaction |
|---|---|---|
| (+)-(1R,2R)-Tramadol | µ-opioid receptor agonism; Serotonin reuptake inhibition | Binds to µ-opioid receptors and serotonin transporters. nih.govacs.org |
| (-)-(1S,2S)-Tramadol | Norepinephrine (B1679862) reuptake inhibition | Primarily inhibits norepinephrine transporters. nih.govacs.org |
Pharmacophore modeling is a key strategy in medicinal chemistry to identify the essential structural features of a molecule required for its biological activity and to design new, more selective ligands. For tramadol and its analogs, the key pharmacophoric features include the m-methoxyphenyl aromatic ring, a quaternary carbon atom, and a dimethylamino group, all arranged in a specific spatial orientation. unict.it
Based on this pharmacophore, new analogs have been designed to enhance efficacy and selectivity for the µ-opioid receptor. One approach involves creating conformationally constrained derivatives where the side chain and the basic nitrogen are locked into a more rigid cyclic structure, such as a decahydroisoquinoline (B1345475) nucleus. unict.it This strategy aims to lock the molecule into a conformation that is more favorable for receptor binding, potentially increasing its potency. unict.it Such design efforts led to the development of Tapentadol, a newer analgesic that also combines µ-opioid receptor agonism with norepinephrine reuptake inhibition, demonstrating the evolution of the tramadol pharmacophore. unict.it
Computational methods like molecular docking and 3D superimposition are invaluable tools for elucidating the structure-activity relationships of tramadol analogs at the atomic level. researchgate.netnih.gov Molecular docking studies have been used to predict and analyze the binding mode of tramadol's active metabolite, M1, within the active site of the µ-opioid receptor. nih.govresearchgate.net
These studies have shown that M1 shares common pharmacophore features and a similar binding mode with morphine. nih.gov For instance, the substituent on the nitrogen atom of M1 orients into a hydrophobic pocket within the receptor, formed by amino acid residues such as Tryptophan 293 (Trp293) and Tyrosine 326 (Tyr326). nih.gov Three-dimensional structure superimposition studies further confirm these similarities, aligning the key functional groups of M1 and morphine to demonstrate how they interact with the receptor in a comparable manner. researchgate.netnih.gov These computational insights are crucial for the rational design of novel tramadol-based analogs with potentially improved analgesic profiles. nih.gov
| Compound | Interacting Residue | Nature of Interaction Pocket | Reference |
|---|---|---|---|
| M1 (Tramadol Metabolite) | Trp293 | Hydrophobic | nih.gov |
| M1 (Tramadol Metabolite) | Tyr326 | Hydrophobic | nih.gov |
| M1 (Tramadol Metabolite) | Asp147 | Binding site similarity with morphine | researchgate.net |
Biotransformation and Metabolic Pathways of S,s Tramadol 1+ in Research Models
Phase I Metabolic Transformations
The primary Phase I metabolic pathways for tramadol (B15222) are O-demethylation and N-demethylation, leading to the formation of several metabolites. pharmgkb.orgdrugbank.comscispace.com These pathways are catalyzed by different CYP isoenzymes and exhibit distinct preferences for the tramadol enantiomers. pharmgkb.orgbrieflands.com
The O-demethylation of tramadol results in the formation of O-desmethyltramadol (M1), a metabolite that is pharmacologically more potent than the parent compound. scirp.orgnih.gov The M1 metabolite itself has enantiomers, with (+)-M1 showing a much higher affinity for the µ-opioid receptor compared to the parent drug and the (–)-M1 enantiomer. nih.govjvsmedicscorner.com
The conversion of tramadol to its active M1 metabolite is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) isoenzyme. pharmgkb.orgnih.govresearchgate.net The activity of CYP2D6 is subject to significant genetic polymorphism, which leads to variations in the rate of M1 formation among different individuals. scirp.orgmdpi.com This variability can impact the concentration of the active metabolite. nih.gov Individuals can be classified into different metabolizer phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers, based on their CYP2D6 genotype. frontiersin.orgnih.gov Poor metabolizers exhibit lower plasma concentrations of M1, while ultrarapid metabolizers have higher concentrations. mdpi.comfrontiersin.org
The O-demethylation process mediated by CYP2D6 is highly stereoselective. researchgate.netoup.com Research in rat liver microsomes and studies in humans have consistently shown a preference for the metabolism of the (–)-(S,S)-enantiomer of tramadol. oup.comnih.govnih.gov This preferential metabolism results in higher formation rates and plasma concentrations of (–)-M1 compared to (+)-M1. nih.govnih.gov In vitro studies using rat liver microsomes demonstrated that the metabolic rate of (–)-trans-tramadol was higher than that of (+)-trans-tramadol. nih.gov Consequently, the formation of (–)-M1 is favored. nih.govnih.gov This stereoselectivity is a key feature of tramadol's metabolism. researchgate.net
Table 1: Key Enzymes and Metabolites in the Phase I Metabolism of (S,S)-Tramadol(1+)
| Metabolic Pathway | Key Enzyme(s) | Precursor | Metabolite |
|---|---|---|---|
| O-Demethylation | CYP2D6 | (S,S)-tramadol(1+) | (–)-O-desmethyltramadol (M1) |
| N-Demethylation | CYP3A4, CYP2B6 | (S,S)-tramadol(1+) | (–)-N-desmethyltramadol (M2) |
| Secondary N-Demethylation | CYP3A4 | (–)-N-desmethyltramadol (M2) | N,N-didesmethyltramadol (M3) |
In addition to O-demethylation, tramadol undergoes N-demethylation, which is another significant Phase I metabolic route. pharmgkb.orgscispace.com This pathway leads to the formation of N-desmethyltramadol (M2) and subsequently N,N-didesmethyltramadol (M3). pharmgkb.orgresearchgate.net The M2 metabolite is generally considered inactive regarding opioid receptor activity. nih.govresearchgate.net
The N-demethylation of tramadol to M2 is primarily catalyzed by CYP3A4 and CYP2B6. pharmgkb.orgdrugbank.comresearchgate.net Unlike the O-demethylation pathway, which is dominated by a single enzyme, N-demethylation involves multiple CYP isoforms. pharmgkb.orgresearchgate.net Further metabolism of M2 to M3 is also carried out by CYP3A4. ekb.eg The involvement of these enzymes highlights the complexity of tramadol's metabolic profile. researchgate.net
The N-demethylation pathway also exhibits stereoselectivity, but it favors the (+)-(R,R)-enantiomer of tramadol. researchgate.net This is in contrast to O-demethylation, which preferentially metabolizes the (–)-(S,S)-enantiomer. researchgate.net Consequently, while the (S,S)-enantiomer is a substrate for N-demethylation, this pathway is more prominent for the (+)-(R,R)-enantiomer. Studies have shown that in poor metabolizers for CYP2D6, where the O-demethylation pathway is impaired, the metabolism can be redirected towards the N-demethylation pathway, leading to higher plasma concentrations of M2 enantiomers. brieflands.comfrontiersin.org
N-Demethylation Pathways and Metabolite Formation (M2, M3)
Involvement of Cytochrome P450 3A4 (CYP3A4) and CYP2B6
Phase II Metabolic Transformations (Conjugation Reactions)
Following Phase I metabolism, where (S,S)-tramadol is primarily metabolized to its O-desmethylated and N-desmethylated metabolites, these products undergo Phase II conjugation reactions. pharmgkb.orgdrugbank.com These reactions increase the water solubility of the metabolites, facilitating their elimination from the body, predominantly via the kidneys. pharmgkb.orgnih.govnih.gov The main conjugation reactions are glucuronidation and sulfation. drugbank.comresearchgate.netnih.gov
Glucuronidation is a major Phase II pathway for tramadol metabolites. nih.gov The primary active metabolite of tramadol, O-desmethyltramadol (M1), is inactivated through conjugation with glucuronic acid. pharmgkb.orgnih.gov This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B7 and UGT1A8 being identified as the principal isoforms involved in the glucuronidation of M1. pharmgkb.orgnih.gov
Research indicates stereoselectivity in this pathway. A study using capillary electrophoresis to analyze urinary excretion in healthy volunteers found that the excretion of (-)-O-desmethyltramadol glucuronide was four times higher than that of the (+)-O-desmethyltramadol glucuronide. nih.gov This suggests that the M1 metabolite derived from (S,S)-tramadol, which is (-)-M1, is a preferred substrate for glucuronidation compared to its (+)-M1 counterpart. The active metabolite M1 is further metabolized to the inactive M1-glucuronide by UGT2B7 and UGT1A8 in the liver. jst.go.jp
Table 1: Key Enzymes in the Glucuronidation of Tramadol Metabolites
| Metabolite | Enzyme(s) | Pathway | Reference |
|---|---|---|---|
| O-desmethyltramadol (M1) | UGT2B7, UGT1A8 | Inactivation via conjugation | pharmgkb.orgnih.gov |
Sulfation is another identified Phase II metabolic pathway for tramadol. drugbank.comnih.gov In this process, O-demethylated metabolites are conjugated with a sulfonate group before being excreted in the urine. researchgate.net While sulfation is recognized as a route of elimination for tramadol metabolites, detailed research specifically characterizing the sulfotransferase (SULT) enzymes responsible for the sulfation of (S,S)-tramadol metabolites and the stereoselectivity of this pathway is less extensive compared to glucuronidation. ajmc.com
Glucuronidation
In Vitro Metabolic Stability and Enzyme Kinetics Studies
In vitro models are essential for characterizing the metabolic profile and intrinsic clearance of drug candidates. For (S,S)-tramadol(1+), these studies typically involve microsomal stability assays and experiments with recombinant enzymes to pinpoint metabolic pathways and rates.
Microsomal stability assays, using subcellular fractions from the liver (liver microsomes) that are rich in Phase I enzymes like cytochrome P450s, are a standard method to assess metabolic stability. nih.govcharnwooddiscovery.com In these assays, the compound is incubated with liver microsomes (e.g., human or rat) and a necessary cofactor like NADPH, and the rate of disappearance of the parent compound is measured over time. charnwooddiscovery.combeckman.com
Studies on tramadol using human liver microsomes have demonstrated its metabolism into primary metabolites M1 and M2. nih.gov Kinetic analysis of the metabolism of racemic tramadol in human liver microsomes revealed that multiple enzymes are involved. For the high-affinity enzymes, the Michaelis-Menten constant (Km) for the formation of O-desmethyltramadol (M1) was determined to be 116 µM. nih.gov Another study investigating deuterated analogs of tramadol reported a half-life of 28.9 minutes and an intrinsic clearance (CLint) of 48.7 µL/min/mg for racemic tramadol in human liver microsomes. researchgate.net
Table 2: Representative In Vitro Metabolic Parameters for Racemic Tramadol
| In Vitro System | Parameter | Value | Reference |
|---|---|---|---|
| Human Liver Microsomes | Km for M1 formation | 116 µM | nih.gov |
| Human Liver Microsomes | Half-life (t½) | 28.9 min | researchgate.net |
To identify the specific enzymes responsible for metabolism, studies utilize recombinant, cDNA-expressed cytochrome P450 isoforms. nih.gov Research has confirmed that tramadol is metabolized to M1 by recombinant CYP2D6, while M2 formation is catalyzed by recombinant CYP2B6 and CYP3A4. nih.gov
A 2025 study performed comparative analyses of tramadol metabolism using recombinant enzymes for several CYP2D6 alleles, including CYP2D61 (wild-type), CYP2D62, CYP2D610, and CYP2D617, to investigate how genetic variants affect the metabolic pathway. nih.gov Such studies are critical for understanding the variability in drug response observed in different populations and for predicting drug-drug interactions. nih.gov In vitro studies also indicate that tramadol is unlikely to inhibit the CYP3A4-mediated metabolism of other drugs at therapeutic concentrations. hres.ca
Microsomal Stability Assays
Influence of Enzyme Polymorphisms on Stereoselective Metabolism (e.g., CYP2D6)
The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to significant interindividual and interethnic variability in the metabolism of its substrates, including tramadol. drugbank.comfrontiersin.orgjst.go.jp This genetic variation results in different metabolizer phenotypes, which directly impacts the stereoselective metabolism of tramadol enantiomers and their pharmacologic effects. nih.govdiva-portal.org
Individuals can be classified into four main phenotypes based on their CYP2D6 activity:
Poor Metabolizers (PMs): Carry two non-functional alleles (e.g., *4, *5). drugbank.com They exhibit deficient or absent CYP2D6 activity. nih.gov Consequently, PMs have impaired conversion of tramadol to its active M1 metabolite, leading to approximately 20% higher plasma concentrations of the parent drug and 40% lower concentrations of M1 compared to normal metabolizers. nih.govdrugbank.com This often results in a diminished analgesic response. frontiersin.orguspharmacist.com
Intermediate Metabolizers (IMs): Carry one reduced-function allele and one non-functional allele, or two reduced-function alleles (e.g., *10, *17, *41). drugbank.com Their capacity to metabolize tramadol is between that of poor and extensive metabolizers. drugbank.com
Extensive (Normal) Metabolizers (EMs): Possess two functional alleles (e.g., *1, *2). drugbank.com They have normal CYP2D6 enzyme activity.
Ultrarapid Metabolizers (UMs): Carry multiple copies of functional CYP2D6 alleles. researchgate.net They exhibit significantly increased enzyme activity, leading to a more rapid and extensive conversion of tramadol to M1. hres.ca This can result in higher than expected M1 concentrations. frontiersin.orguspharmacist.com
The stereoselective disposition of tramadol and its metabolites is significantly influenced by CYP2D6 phenotype. nih.gov Studies have shown that the plasma concentrations of both (+)-tramadol and (-)-tramadol (B15223) are considerably higher in PMs than in EMs. nih.gov Conversely, the plasma concentrations of the (+)-M1 and (-)-M1 enantiomers are significantly higher in EMs than in PMs. nih.gov The ratio of (+)-M1/(-)-M1 can also be affected by CYP2D6 genotype, which may have clinical implications. diva-portal.org The CYP2D6*10 allele, common in Asian populations, is a reduced-function allele that leads to lower clearance rates for tramadol. frontiersin.orgnih.gov
Table 3: Impact of CYP2D6 Phenotype on the Metabolism of Tramadol Enantiomers
| Phenotype | Genotype Example | CYP2D6 Activity | Effect on (S,S)-Tramadol (Parent Drug) | Effect on (-)-O-desmethyltramadol (Metabolite) | Reference |
|---|---|---|---|---|---|
| Poor Metabolizer (PM) | Two non-functional alleles (e.g., 4/4) | Absent/Deficient | Increased plasma concentration | Markedly decreased plasma concentration; reduced analgesic effect | nih.govnih.govdrugbank.comuspharmacist.com |
| Intermediate Metabolizer (IM) | One reduced-function allele (e.g., 1/10) | Decreased | Moderately increased plasma concentration | Decreased plasma concentration | frontiersin.orgdrugbank.comnih.gov |
| Extensive Metabolizer (EM) | Two normal-function alleles (e.g., 1/1) | Normal | Normal clearance and concentration | Normal formation and concentration | nih.gov |
| Ultrarapid Metabolizer (UM) | Gene duplication (e.g., *1xN) | Increased | Rapid clearance, lower plasma concentration | Increased formation and plasma concentration | hres.causpharmacist.comresearchgate.net |
Table 4: List of Compounds
| Compound Name |
|---|
| (S,S)-tramadol(1+) |
| (-)-(1S,2S)-tramadol |
| (+)-(1R,2R)-tramadol |
| O-desmethyltramadol (M1) |
| (-)-O-desmethyltramadol |
| (+)-O-desmethyltramadol |
| N-desmethyltramadol (M2) |
| (-)-O-desmethyltramadol glucuronide |
| (+)-O-desmethyltramadol glucuronide |
| M1-glucuronide |
| M4-glucuronide |
| M5-glucuronide |
| NADPH |
| Acetaminophen |
| Codeine |
| Dextromethorphan |
| Atomoxetine |
| Morphine |
| Hydromorphone |
| Oxymorphone |
| Hydrocodone |
| Oxycodone |
| Fentanyl |
| Methadone |
| Paroxetine |
| Fluoxetine |
| Bupropion |
| Quinidine (B1679956) |
| Terbinafine |
| Erythromycin |
| Ketoconazole |
| Ritonavir |
| Probenecid |
| Valproate |
| β-naphthoflavone |
| Phenobarbital |
| Crizotinib |
| Sorafenib |
| Regorafenib |
| Bucetin |
| Troleandomycin |
| Entacapone |
| Testosterone |
| Epitestosterone |
| Debrisoquine |
| Sertraline |
| Amitriptyline |
| Tamoxifen |
| Ketorolac |
| Escitalopram |
Preclinical Research Models and in Vitro Investigation of S,s Tramadol 1+
Cell-Based Assays for Receptor Activation and Signaling
Cell-based assays are fundamental in determining how a compound interacts with its molecular targets and initiates a cellular response. For (S,S)-tramadol(1+), these studies have primarily focused on its activity at opioid receptors.
Reporter gene assays, such as those using luciferase or β-galactosidase, are a common in vitro method to study the activation of G-protein coupled receptors (GPCRs), including opioid receptors. In this system, a cell line is engineered to express the receptor of interest. The cell's DNA also contains a "reporter gene" linked to a response element that is activated by the receptor's signaling pathway. When an agonist binds to and activates the receptor, it triggers a cascade that results in the expression of the reporter protein, which can be easily measured. This allows for the quantification of receptor activation and the determination of a compound's potency and efficacy.
While this technique is widely used in pharmacology for assessing GPCR activation google.comuni-bonn.denih.gov, specific studies utilizing reporter gene assays to exclusively characterize the direct action of (S,S)-tramadol(1+) on opioid receptors were not prominent in the reviewed scientific literature.
Calcium mobilization assays are another key method for investigating GPCRs that signal through the Gq pathway or for G_i/o_-coupled receptors that have been engineered to couple to G-proteins like Gα_qi5_. The activation of these receptors leads to an increase in intracellular calcium concentration, which can be detected using fluorescent dyes.
Studies using Xenopus oocytes expressing cloned human µ-opioid receptors (µORs) engineered to couple to a G_qi5_ protein have provided direct evidence of receptor activation. In this system, both tramadol (B15222) and its primary active metabolite, O-desmethyltramadol (M1), were found to evoke calcium-activated chloride currents, confirming a direct agonistic effect on the µ-opioid receptor. However, relatively high concentrations were required to induce these currents compared to standard µOR agonists, indicating weak agonism.
In Chinese Hamster Ovary (CHO) cells, which endogenously express opioid receptors, calcium mobilization assays have been used to further characterize the activity of tramadol and its derivatives, corroborating the findings of weak opioid receptor activation.
Reporter Gene Assays
In Vitro Enzyme Inhibition and Induction Studies
The metabolic pathway of tramadol is critical to its activity and is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies using human liver microsomes are essential for understanding how tramadol is metabolized and its potential for drug-drug interactions.
Tramadol is metabolized via two main pathways: O-demethylation to O-desmethyltramadol (M1), catalyzed by CYP2D6, and N-demethylation to N-desmethyltramadol (M2), catalyzed primarily by CYP3A4 and CYP2B6. frontiersin.org The enantiomers of tramadol are differentially metabolized.
In vitro studies have extensively characterized tramadol as a substrate for these enzymes. The focus has largely been on the inhibition of tramadol's metabolism by other compounds. For instance, potent CYP2D6 inhibitors like quinidine (B1679956) have been shown to markedly inhibit the formation of the M1 metabolite in human liver microsomes. Similarly, CYP3A4 inhibitors can reduce the formation of the M2 metabolite. frontiersin.org
Regarding the potential for (S,S)-tramadol(1+) itself to act as an inhibitor or inducer of these enzymes, the available literature is limited. While potent inducers of CYP3A, such as rifampicin (B610482) and carbamazepine, can increase the metabolism of tramadol, there is no direct evidence from the reviewed studies to suggest that (S,S)-tramadol(1+) is a significant inducer of CYP enzymes. frontiersin.org In fact, drug interactions based on enzyme induction by tramadol are generally considered unlikely. hres.ca
Animal Models for Investigating Stereoisomer-Specific Pharmacological Responses
Animal models are indispensable for understanding how the in vitro activities of a compound translate to a physiological response. For (S,S)-tramadol(1+), these models have been crucial for confirming the mechanistic insights gained from cell-based and enzyme assays.
A key pharmacological feature of the tramadol racemate is its ability to inhibit the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). In vitro and in vivo studies have demonstrated that this action is stereoselective. (S,S)-tramadol(1+) is the enantiomer primarily responsible for the inhibition of norepinephrine reuptake. core.ac.ukd-nb.info
Studies using rat brain synaptosomes have quantified the inhibitory potency of the tramadol enantiomers on monoamine transporters. These experiments reveal that (-)-tramadol (B15223), or (S,S)-tramadol(1+), is a more potent inhibitor of norepinephrine uptake than (+)-tramadol. core.ac.uk In vivo microdialysis studies in rats have confirmed these findings, showing that systemic administration of tramadol increases norepinephrine concentrations in the spinal dorsal horn.
The binding affinity (Ki) of (-)-tramadol for the human norepinephrine transporter (NET) has been determined in various in vitro binding assays, providing quantitative support for its role as a norepinephrine reuptake inhibitor.
Table 1: In Vitro Binding Affinity of Tramadol Enantiomers for Monoamine Transporters
| Compound | Transporter | Binding Affinity (Ki) in µM |
|---|---|---|
| (-)-Tramadol [(S,S)-Tramadol(1+)] | Norepinephrine (NET) | 0.43 d-nb.info |
| (+)-Tramadol | Serotonin (SERT) | 0.53 d-nb.info |
| Racemic Tramadol | Norepinephrine (NET) | 14.6 d-nb.info |
This table presents data compiled from in vitro studies on human transporters.
Behavioral studies in animal models of pain provide critical mechanistic insights into a drug's in vivo effects. Various models, including those for neuropathic pain (e.g., partial sciatic nerve ligation) and postoperative pain in rats, have been employed to study tramadol. nih.govscielo.br
These animal models demonstrate that the full analgesic effect of racemic tramadol is a result of the synergistic and complementary actions of both enantiomers: the µ-opioid receptor agonism primarily from the metabolite of (+)-tramadol, and the norepinephrine reuptake inhibition from (S,S)-tramadol(1+). core.ac.uk
Advanced Analytical Methodologies for S,s Tramadol 1+ Research
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatographic methods are fundamental to the enantioselective analysis of tramadol (B15222), enabling the separation and quantification of the (S,S)-tramadol(1+) enantiomer from its (R,R)-counterpart and their respective metabolites.
High-Performance Liquid Chromatography (HPLC-UV, RP-HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of tramadol and its primary metabolite, O-desmethyltramadol (ODT), in human plasma. wjbphs.comnih.gov A validated HPLC-UV method allows for the quantification of these compounds, even in the presence of other potentially co-administered drugs. nih.gov The sample preparation for such analyses often involves a combination of liquid-liquid extraction and protein precipitation to ensure a clean sample for injection. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common variant used for the estimation of tramadol in pharmaceutical formulations. gsconlinepress.comjddtonline.infoijpbs.comresearchgate.net These methods are valued for their simplicity, speed, and cost-effectiveness. ijpbs.com For instance, a simple, rapid, and sensitive RP-HPLC method has been developed for the quantitative determination of tramadol hydrochloride in tablets, utilizing a C18G column and a mobile phase of 1% glacial acetic acid and acetonitrile (B52724). gsconlinepress.com The retention times for tramadol hydrochloride and its co-formulated compounds are typically short, allowing for quick analysis. gsconlinepress.com
Table 1: HPLC Methods for Tramadol Analysis
| Technique | Analyte(s) | Matrix | Key Findings | Reference(s) |
| HPLC-UV | Tramadol, O-desmethyltramadol | Human Plasma | Successful quantification in the presence of seven potentially interfering drugs. LOQ of 6.7 ng/ml for both analytes. | nih.gov |
| RP-HPLC | Tramadol Hydrochloride, Paracetamol | Tablets | Rapid and sensitive method with retention times of 2.032 min for tramadol HCl and 2.711 min for paracetamol. | gsconlinepress.com |
| RP-HPLC | Tramadol Hydrochloride | Extended-Release Tablets | Linear concentration range of 0.008 to 0.500 mg/mL with a correlation coefficient of 0.9998. | ijpbs.com |
| RP-HPLC | Tramadol Hydrochloride | Bulk and Capsule Dosage Forms | Developed and validated as per ICH guidelines. | jddtonline.info |
| Chiral HPLC | Tramadol and O-desmethyltramadol enantiomers | Human Plasma | Sensitive and stereoselective assay with a limit of quantitation of 0.5 ng/mL for each enantiomer. | nih.gov |
Chiral HPLC methods have been specifically developed for the simultaneous determination of the enantiomers of tramadol and its metabolites in biological samples. nih.govnih.gov These methods often employ a chiral stationary phase, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), to achieve separation. nih.govnih.gov Fluorescence detection is frequently used to enhance sensitivity, with limits of quantitation as low as 0.5 ng/ml for each enantiomer in plasma. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the simultaneous determination of tramadol and its phase I and II metabolites in various biological matrices, including urine and hair. nih.govmdpi.comsigmaaldrich.com This method offers high selectivity and accuracy, making it suitable for pharmacogenetic studies and monitoring long-term drug use. nih.gov A column-switching LC-MS/MS method has been developed to analyze tramadol and its metabolites in hair, demonstrating that the concentrations of these compounds can be dependent on the polymorphism of metabolizing enzymes like CYP2D6. nih.gov
In urine analysis, LC-MS/MS combined with electrospray ionization can detect tramadol and a wide range of its metabolites. mdpi.com Sample preparation techniques such as dispersive liquid-liquid microextraction are often employed to clean up complex biological samples before analysis. mdpi.com LC-MS/MS methods have been validated for linearity, accuracy, and precision, with reported linearity for tramadol in urine between 0.1 and 160 ng/mL. mdpi.com
Table 2: LC-MS/MS Methods for Tramadol and Metabolite Analysis
| Matrix | Analytes | Key Validation Parameters | Application | Reference(s) |
| Hair | Tramadol, Phase I & II Metabolites | Satisfactory selectivity, matrix effect, linearity, precision, and accuracy. | Pharmacogenetic study investigating the influence of CYP2D6 genotypes on drug metabolism. | nih.gov |
| Urine | Tramadol, Phase I & II Metabolites | Linearity: 0.1-160 ng/mL (R² = 0.9981); Accuracy: 95.56-100.21%; RSD: 1.58-3.92%. | Detection of tramadol and its metabolites for legal and clinical chemistry. | mdpi.com |
| Urine | Tramadol, N-desmethyl-tramadol | Linear range: 25-1500 ng/mL. | Analysis in human patient samples. | sigmaaldrich.com |
| Plasma | Tramadol and its three main metabolites | LOQ: 1-66 pg/filter. | Pharmacokinetic studies. | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the determination of tramadol and its metabolites in biological fluids. wjbphs.comresearchgate.net While LC-MS/MS is often preferred for its ability to analyze a wider range of compounds without derivatization, GC-MS can provide reliable quantification, particularly for assessing enantiomeric purity after appropriate derivatization steps. Methods for the simultaneous determination of tramadol and its metabolite in human plasma have been developed using GC-MS. wjbphs.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC in terms of speed, resolution, and sensitivity. A novel, rapid, and sensitive UPLC method has been developed and validated for the determination of tramadol HCl impurities in injection solutions after reconstitution with infusion fluids. nih.gov This is crucial for ensuring the stability of the drug before intravenous administration. UPLC systems, often coupled with mass spectrometry, are also used for the analysis of tramadol in counterfeit medicinal products. researchgate.netdntb.gov.ua These methods can achieve very low limits of quantification, in the range of 1-66 pg/filter for tramadol and its metabolites. researchgate.net
Capillary Electrophoresis (CE) for Chiral Separation
Capillary Electrophoresis (CE) is a high-efficiency separation technique that has proven effective for the chiral separation of tramadol enantiomers. nih.govscispace.comnih.govresearchgate.net Various chiral selectors, such as cyclodextrins, are employed to achieve enantiomeric resolution. scispace.comresearchgate.net Highly sulfated cyclodextrins (HS-CDs), particularly HS-γ-CD, have shown excellent resolving power, achieving baseline separation of tramadol enantiomers even at low concentrations. scispace.comresearchgate.net
The influence of buffer pH, selector concentration, and applied voltage are critical parameters that are optimized to achieve the best separation. scispace.comresearchgate.net For instance, at a pH of 7.0, tramadol is protonated, which facilitates the formation of a complex with the chiral selector, and the electroosmotic flow is sufficient to carry the complex to the detector. scispace.com CE methods have been successfully applied to the determination of tramadol enantiomers in pharmaceutical formulations, as well as in biological matrices like urine and plasma. nih.govnih.govresearchgate.net
Table 3: Capillary Electrophoresis Methods for Chiral Separation of Tramadol
| Chiral Selector | Matrix | Key Separation Conditions | Application | Reference(s) |
| Carboxymethyl-β-cyclodextrin | Urine | Borate buffer | Simultaneous chiral separation of tramadol and its phase I metabolites. | nih.gov |
| Highly Sulfated Cyclodextrins (HS-α, β, γ-CDs) | Model Drug Solution | 25 mM phosphate (B84403) buffer (pH 7.0), 10 kV voltage, 20°C | Enantioseparation of tramadol, with HS-γ-CD showing the best resolution. | scispace.comresearchgate.net |
| Maltodextrin | Tablets, Human Urine, Plasma | 100 mM phosphate buffer (pH 8.0), 16 kV voltage, 25°C | Single-run chiral separation of tramadol and methadone enantiomers. | nih.gov |
| Carboxymethyl-β-CD | Pharmaceutical Formulations | 25 mM sodium tetraborate (B1243019) buffer (pH 11.0), 17.5 kV voltage, 15°C | Determination of tramadol enantiomers in pharmaceutical products. | researchgate.net |
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic techniques are indispensable for confirming the chemical structure of (S,S)-tramadol(1+) and for studying its interactions with biological macromolecules.
The structural elucidation of tramadol and its derivatives has been accomplished using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and X-ray diffraction analysis. acs.orggoogle.com These techniques have been crucial in defining the cis and trans relative configurations of tramadol racemates. acs.org More recently, chemical derivatization combined with liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS) has been developed for the rapid and explicit identification of tramadol and its metabolites in urine samples at low concentrations. nih.govresearchgate.net
Spectroscopic methods such as fluorescence, UV absorption, and circular dichroism (CD) are employed to investigate the interactions between tramadol and proteins like human serum albumin (HSA) and human hemoglobin (HMG). nih.gov Studies have shown that tramadol can bind to these proteins, leading to the formation of complexes. nih.gov Fluorescence quenching experiments have indicated a static quenching mechanism for the interaction between tramadol hydrochloride and both HSA and HMG. nih.gov Furthermore, CD analysis has revealed that the binding of tramadol can induce conformational changes in the secondary structure of HSA. nih.gov The interaction of tramadol with other proteins, such as bovine serum albumin (BSA) and egg albumin, has also been investigated using fluorescence spectroscopy, confirming binding and allowing for the study of thermodynamic parameters. journalcra.comacs.org
Table 4: Spectroscopic Studies of Tramadol Interactions with Proteins
| Protein(s) | Spectroscopic Technique(s) | Key Findings | Reference(s) |
| Human Serum Albumin (HSA), Human Hemoglobin (HMG) | Fluorescence, UV absorption, Circular Dichroism (CD) | Formation of HSA-Tramadol and HMG-Tramadol complexes via static quenching. Tramadol binding induced conformational changes in HSA. | nih.gov |
| Bovine Serum Albumin (BSA) | UV absorption, Fluorescence | Interaction is a spontaneous process, with hydrophobic interactions and hydrogen bonding involved. Binding mole ratio of 1:1. | journalcra.com |
| Egg Albumin (EA), Zein (Ze) | Fluorescence, Circular Dichroism (CD) | Confirmed binding interactions between tramadol and the proteins. | acs.org |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Computational Chemistry and In Silico Approaches
Computational methods provide deep molecular-level insights that complement experimental findings, enabling detailed investigation of the structural, electronic, and interactive properties of (S,S)-tramadol(1+).
Density Functional Theory (DFT) is a powerful computational method used to investigate the geometry and electronic structure of tramadol. biointerfaceresearch.comconicet.gov.ar Studies have employed the B3LYP functional with basis sets like 6-31G* to optimize the molecular structures of tramadol's free base, cationic, and hydrochloride forms in both the gas phase and in aqueous solution. biointerfaceresearch.comresearchgate.net
These calculations provide optimized geometric parameters (bond lengths and angles) that show good correlation with experimental data obtained from X-ray crystallography. biointerfaceresearch.comcambridge.org For example, the root-mean-square deviation (RMSD) between the DFT-calculated and crystal structure bond lengths is as low as 0.017 Å. biointerfaceresearch.com
DFT calculations are also used to determine key electronic properties. sci-hub.se Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses reveal details about charge distribution, supporting the instability of the cationic species due to the positive charge localized on the nitrogen atom. biointerfaceresearch.com Furthermore, DFT is used to compute properties like total energy, dipole moment, and molecular volume, and to predict vibrational spectra (infrared and Raman) which can be compared with experimental results for structural validation. biointerfaceresearch.comconicet.gov.ar
Table 4: Comparison of Selected Experimental and DFT-Calculated Bond Lengths (Å) for Tramadol Hydrochloride
| Bond | Experimental (X-ray) | Calculated (DFT/B3LYP/6-31G*) | Reference |
| O(1)-C(1) | 1.442 | 1.458 | biointerfaceresearch.com |
| C(1)-C(2) | 1.564 | 1.573 | biointerfaceresearch.com |
| C(1)-C(6) | 1.554 | 1.562 | biointerfaceresearch.com |
| C(7)-N(8) | 1.503 | 1.523 | biointerfaceresearch.com |
| C(1)-C(1') | 1.543 | 1.560 | biointerfaceresearch.com |
| C(3')-O(2) | 1.366 | 1.365 | biointerfaceresearch.com |
Molecular docking and dynamics simulations are in silico techniques used to predict and analyze the interaction between a ligand, such as (S,S)-tramadol(1+), and a biological macromolecule, typically a protein receptor. These methods are crucial for understanding its mechanism of action at a molecular level.
Docking studies have been performed to investigate the binding of tramadol to various targets. In a study involving the mu-opioid receptor (MOR), tramadol was docked into the receptor's binding site, yielding a binding energy of -6.99 kcal/mol. nrfhh.com The simulation revealed key interactions, including hydrogen bonds with residues like LEU:192 and ASP:322, and alkyl/pi-alkyl bonds with CYS:233 and LYS:280. nrfhh.com
Other docking studies have explored tramadol's interactions with enzymes involved in metabolism and oxidative stress. For example, tramadol was docked into the binding pocket of Cytochrome P450 2D6 (CYP2D6), showing a higher binding affinity (docking score -4.581 kcal/mol) than a known inhibitor. gsconlinepress.com Similar studies have been conducted with catalase and the multidrug export protein MepA, providing insights into potential off-target interactions. gsconlinepress.comresearchgate.net These simulations help to rationalize the biological activity and potential for interactions with various physiological systems.
Table 5: Molecular Docking Results for Tramadol with Various Protein Targets
| Protein Target | Software/Method | Binding Affinity / Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Mu-Opioid Receptor (MOR) | - | -6.99 | LEU:192, PHE:235, ASP:322 | nrfhh.com |
| CYP2D6 | Glide (Schrödinger) | -4.581 | Glu 128 | gsconlinepress.com |
| Catalase | Glide (Schrödinger) | -2.348 | Ala 64 | gsconlinepress.com |
| MepA (S. aureus) | CB-Dock | High negative value (unspecified) | Transmembrane regions | researchgate.net |
Quantum chemical calculations, encompassing methods like DFT and others, provide a fundamental framework for understanding the intrinsic properties of the (S,S)-tramadol(1+) cation. researchgate.net These calculations are not limited to geometry and spectra but extend to the analysis of molecular orbitals, electrostatic potential, and chemical reactivity descriptors. sci-hub.se
For the tramadol cation, quantum chemical studies have shown that the positive charge is significantly localized on the nitrogen atom of the dimethylamino group, which influences its reactivity and interactions. biointerfaceresearch.com Calculations of solvation energy have demonstrated that the cationic species has a high affinity for hydration in aqueous solutions. biointerfaceresearch.com
These theoretical approaches are also applied to tramadol's metabolites, such as O-desmethyltramadol, to perform comprehensive spectroscopic investigations and understand how structural changes affect the molecule's properties. kspublisher.com By computing a range of parameters, from atomic charges to the energies of frontier molecular orbitals (HOMO-LUMO), quantum chemistry offers a detailed electronic picture of the molecule, which is essential for rationalizing its chemical behavior and biological activity. biointerfaceresearch.comresearchgate.net
Theoretical Prediction of Physicochemical and ADMET Properties (non-clinical)
In modern pharmaceutical research, the use of theoretical, or in silico, methods for predicting the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates is a cornerstone of early-phase development. These computational approaches allow for the rapid screening of compounds and provide critical insights into their potential behavior in vivo, thereby reducing the reliance on extensive and resource-intensive laboratory experiments. For (S,S)-tramadol(1+), the cationic form of the (-)-tramadol (B15223) enantiomer, various computational tools and modeling techniques have been employed to forecast its characteristics.
Physicochemical Property Prediction
The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic profile. Computational chemistry methods, such as Density Functional Theory (DFT), are utilized to calculate structural and electronic properties, which in turn inform predictions about solubility, lipophilicity, and stability. biointerfaceresearch.com For (S,S)-tramadol(1+), which is the state of the molecule obtained by the protonation of the tertiary amino group of (S,S)-tramadol, these predictions are crucial for understanding its behavior in the aqueous environments of the body. nih.gov
DFT studies on the cationic form of tramadol have provided data on its optimized molecular structure, energy, dipole moment, and volume in both the gas phase and in aqueous solution. biointerfaceresearch.com Such studies reveal that the cationic species has the most negative solvation energy, indicating a high degree of hydration in solution. biointerfaceresearch.com Other key physicochemical descriptors are routinely calculated using established algorithms like XLogP3 for lipophilicity and computational tools like the Cactvs chemical identifier analysis toolkit. nih.gov
Interactive Table 1: Predicted Physicochemical Properties of (S,S)-Tramadol(1+)
| Property | Predicted Value | Method/Source | Citation |
| Molecular Formula | C16H26NO2+ | PubChem | nih.gov |
| Molecular Weight | 264.38 g/mol | PubChem 2.1 | nih.gov |
| Exact Mass | 264.196354072 Da | PubChem 2.1 | nih.gov |
| XLogP3 | 3.2 | XLogP3 3.0 | nih.gov |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 | nih.gov |
| Rotatable Bond Count | 3 | Cactvs 3.4.6.11 | nih.gov |
| Topological Polar Surface Area | 33.9 Ų | Cactvs 3.4.6.11 | nih.gov |
| Formal Charge | +1 | PubChem | nih.gov |
ADMET Profile Prediction
In silico ADMET modeling combines physicochemical data with complex biological algorithms to predict a drug's journey through the body. Methodologies such as physiologically-based pharmacokinetic (PBPK) modeling and quantitative structure-activity relationship (QSAR) models are prominent in this field. mdpi.comresearchgate.net
Absorption: PBPK models are developed by integrating physicochemical properties with data from in vitro assays, such as the Parallel Artificial Membrane Permeation Assay (PAMPA), to predict absorption characteristics. mdpi.comnih.gov For tramadol, these models suggest rapid and nearly complete absorption after oral administration. pharmgkb.orgnih.gov In silico studies also predict that tramadol can cross the blood-brain barrier. nrfhh.comdrugbank.com
Distribution: The volume of distribution and plasma protein binding are key distribution parameters predicted by computational models. Tramadol is predicted to have low plasma protein binding, at approximately 20%. drugbank.comnih.govwikipedia.org PBPK models use tissue-to-plasma partition coefficients, often estimated using methods like the Rodgers and Rowland method, to simulate drug distribution into various organs. nih.gov
Metabolism: Tramadol undergoes extensive metabolism in the liver, a process that is heavily modeled in silico. pharmgkb.org Computational studies have correctly identified the major metabolic pathways, including O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2). pharmgkb.orgnih.gov These models implicate specific cytochrome P450 enzymes, with CYP2D6 being the principal catalyst for the formation of the active M1 metabolite, while CYP3A4 and CYP2B6 are primarily responsible for M2 formation. pharmgkb.orgnih.gov Research into the stereoselective nature of this metabolism has shown that the formation of (+)-M1 from (+)-tramadol is significantly higher than the formation of (-)-M1 from (-)-tramadol. nih.gov An in silico estimated unbound fraction in microsomes (fu_mic) of approximately 0.96 has been used in PBPK models for tramadol. nih.gov
Excretion: The primary route of elimination for tramadol and its metabolites is predicted and confirmed to be renal excretion. pharmgkb.orgnih.govnih.gov Approximately 30% of an administered dose is excreted unchanged in the urine, with the remainder eliminated as metabolites. nih.govdrugbank.com
Toxicity: QSAR modeling is a common in silico toxicology approach used to predict the potential toxicity of chemical compounds based on their structure. researchgate.net For tramadol, these models can be used to estimate endpoints such as acute oral toxicity (LD50). researchgate.net While specific QSAR predictions for (S,S)-tramadol(1+) are not detailed in general literature, the methodology is a standard component of computational toxicology screening for assessing potential risks before clinical trials. researchgate.netnrfhh.com
Interactive Table 2: Predicted ADMET Profile for (S,S)-Tramadol(1+)
| ADMET Parameter | Prediction | Computational Method/Basis | Citation |
| Absorption | High oral absorption | PBPK Modeling | pharmgkb.orgnih.gov |
| Blood-Brain Barrier Permeable | In silico ADME analysis | nrfhh.comdrugbank.com | |
| Distribution | ~20% | In silico estimation | drugbank.comnih.govwikipedia.org |
| Metabolism | Major: O-demethylation (via CYP2D6), N-demethylation (via CYP3A4, CYP2B6) | PBPK Modeling / Metabolite Profiling | pharmgkb.orgnih.govnih.gov |
| Stereoselective metabolism observed | Comparative microsomal studies | nih.gov | |
| Excretion | Primarily renal | Pharmacokinetic data integration | nih.govnih.gov |
| Toxicity | Potential toxicity endpoints can be estimated | QSAR Modeling | researchgate.net |
Emerging Research Directions and Future Perspectives for S,s Tramadol 1+
Development of Novel (S,S)-Tramadol(1+) Analogs with Enhanced Receptor Selectivity
A primary direction in medicinal chemistry is the design of novel analogs based on the tramadol (B15222) scaffold to achieve greater potency and receptor selectivity. Research has shown that modifications to the tramadol structure can significantly alter its binding affinities.
One study focused on designing and synthesizing a series of N-phenylalkyl-substituted tramadol derivatives. nih.gov This research was guided by three-dimensional structure superimposition and molecular docking studies, which indicated that the active metabolite of tramadol (M1) shares common pharmacophore features with morphine at the µ-opioid receptor (MOR). nih.gov However, the study found that for the tramadol scaffold, unlike for morphine, bulky N-substitution did not consistently lead to improved opioid-like activities, suggesting a different structure-activity relationship (SAR). nih.govresearchgate.net From this work, a specific analog, designated compound 5b, was identified as a promising candidate, and its discovery is helping to advance the design of more potent tramadol-based analgesics. nih.govresearchgate.net
Another approach involved replacing the key phenolic-OH group of tramadol's active metabolite with a carboxamido (CONH₂) group. ebi.ac.uk The resulting analog demonstrated comparable binding affinity for µ, δ, and κ opioid receptors, highlighting an alternative strategy for chemical modification. ebi.ac.uk Furthermore, research into aminomethyl tetrahydronaphthalenes, which are structurally related to tramadol, is being pursued to develop novel and highly selective opioid receptor ligands. mdpi.comnih.gov
| Analog Type | Design Strategy | Key Findings | Reference |
|---|---|---|---|
| N-phenylalkyl derivatives | Molecular docking and 3D structure superimposition with morphine. | Identified compound 5b as an active candidate; revealed a different structure-activity relationship for tramadol compared to morphine. | nih.govresearchgate.net |
| Carboxamido-substituted M1 | Replacement of the phenolic-OH group with a CONH₂ group. | The analog showed comparable binding affinity to opioid receptors as the parent metabolite. | ebi.ac.uk |
| Aminomethyl tetrahydronaphthalenes | Use of a structurally related scaffold to explore receptor selectivity. | Aims to design novel ligands with high selectivity for specific opioid receptor subtypes. | mdpi.comnih.gov |
Investigation of Stereoisomer-Specific Mechanisms in Complex Biological Systems
Tramadol is administered as a racemic mixture of its (R,R) and (S,S) enantiomers, which have complementary and synergistic pharmacological actions. acs.orgsci-hub.seresearchgate.net A critical area of ongoing research is the precise delineation of the mechanisms specific to each stereoisomer.
This dual mechanism is central to the drug's profile. acs.orgacs.org The metabolic pathway also exhibits stereoselectivity. Tramadol is metabolized into O-desmethyltramadol (M1), which is itself a more potent opioid agonist. jvsmedicscorner.compharmgkb.org The M1 metabolite also exists as enantiomers, with (+)-O-desmethyltramadol having a binding affinity for the µ-opioid receptor that is approximately 100 times greater than that of the (-) configuration. jvsmedicscorner.com Future research will continue to unravel how the specific norepinephrine (B1679862) reuptake inhibition by (S,S)-tramadol(1+) interacts with the opioid and serotonergic effects of (R,R)-tramadol and their metabolites in complex neuronal circuits.
| Stereoisomer | Primary Mechanism of Action | Primary Receptor/Transporter Interaction | Reference |
|---|---|---|---|
| (S,S)-tramadol(1+) | Inhibition of norepinephrine reuptake. | Norepinephrine Transporter (NET). | researchgate.netjvsmedicscorner.compharmgkb.orgnih.gov |
| (R,R)-tramadol(1+) | Weak µ-opioid receptor agonism and inhibition of serotonin (B10506) reuptake. | µ-Opioid Receptor (MOR) and Serotonin Transporter (SERT). | acs.orgresearchgate.netjvsmedicscorner.compharmgkb.org |
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Research
The application of "omics" technologies represents a significant frontier in understanding the systemic effects of chiral drugs. frontiersin.org While much of the existing work has been performed on the racemic mixture, these studies provide a powerful proof of concept for future investigations focused specifically on (S,S)-tramadol(1+).
A recent study utilized TMT-labeled quantitative proteomics and untargeted metabolomics to analyze serum profile changes in mice following chronic exposure to racemic tramadol. nih.gov The proteomic analysis identified 31 differentially expressed proteins, including enzyme inhibitors and mitochondrial-related proteins. nih.gov The metabolomic analysis revealed significant alterations in pathways related to protein digestion, fatty acid biosynthesis, and steroid hormone biosynthesis. nih.gov A key finding from the integrated analysis was the identification of "protein digestion and absorption" as a common enrichment pathway, suggesting new avenues for exploring tramadol's molecular mechanisms. nih.gov
Another study using metabolomics on the cerebrum of mice found that chronic tramadol exposure could lead to oxidative damage and disruption of the GABA neurotransmitter system. researchgate.net The future application of these powerful omics approaches, combined with enantioselective analytical methods, will be essential to isolate the specific proteomic and metabolomic fingerprint of (S,S)-tramadol(1+), distinguishing its effects from its (R,R) counterpart. nih.gov
| Omics Technology | Biological System | Key Findings | Reference |
|---|---|---|---|
| Proteomics | Mouse Serum | Identified 31 differentially expressed proteins (e.g., Apoc-III, Serpina 1b, YWHAZ). | nih.gov |
| Metabolomics | Mouse Serum | Altered pathways included fatty acid biosynthesis and steroid hormone biosynthesis. | nih.gov |
| Metabolomics | Mouse Cerebrum | Revealed potential for oxidative damage and disruption of the GABA system. | researchgate.net |
Theoretical Contributions to Understanding Chiral Drug Action and Stereoisomer-Specific Effects
Computational and theoretical modeling are indispensable tools for rational drug design and for understanding the molecular interactions that underpin chiral drug action. mdpi.com Molecular docking, in particular, has been widely used to investigate how tramadol and its analogs interact with their protein targets.
Theoretical studies have provided crucial insights into the structure-activity relationships of tramadol derivatives. nih.gov For instance, computational docking was instrumental in designing the N-phenylalkyl analogs and in revealing that their binding modes at the µ-opioid receptor differ from those of classical opioids like morphine. nih.govresearchgate.net These models have helped identify key hydrophobic pockets and amino acid residues within the receptor that are critical for binding. nih.gov
Further computational research on tramadol-related structures has aimed to uncover the structural determinants responsible for receptor subtype selectivity. mdpi.comnih.gov Molecular dynamics simulations have proposed that specific residues, such as Y7.43 and W6.58, are key to the selectivity of ligands for µ, δ, and κ opioid receptors. nih.gov In silico studies have also been used to predict the interaction of tramadol with non-opioid targets, such as the MepA protein in Staphylococcus aureus and antioxidant enzymes in Drosophila melanogaster, suggesting broader biological activities. researchgate.netgsconlinepress.com These theoretical approaches will continue to be vital for predicting the stereoisomer-specific effects of (S,S)-tramadol(1+) and for guiding the synthesis of future chiral molecules with desired pharmacological profiles.
| Computational Method | Research Goal | Key Theoretical Contribution | Reference |
|---|---|---|---|
| Molecular Docking | Design of novel analogs. | Helped identify compound 5b and revealed differences in SAR between tramadol and morphine. | nih.govresearchgate.net |
| Molecular Dynamics Simulation | Investigate receptor selectivity. | Proposed that residues Y7.43 and W6.58 are critical for opioid receptor subtype selectivity. | nih.gov |
| Molecular Docking | Predict interactions with non-opioid targets. | Suggested potential interaction with bacterial proteins (MepA) and antioxidant enzymes. | researchgate.netgsconlinepress.com |
Q & A
Q. Methodological Focus
- Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate tramadol from polar metabolites like N-desmethyl-tramadol.
- Validate assays via spike-recovery experiments in urine/plasma, ensuring ≤10% variation (Table 3, ).
- Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions specific to (S,S)-tramadol(1+) (m/z 264→58) .
What statistical approaches are recommended for analyzing heterogeneous efficacy data in tramadol clinical trials (e.g., neuropathic pain vs. postoperative pain)?
Q. Advanced Data Analysis
- Apply Bayesian hierarchical models to pool data from trials with varying designs (e.g., fixed vs. flexible dosing) .
- Stratify outcomes by pain etiology and adjust for covariates (e.g., baseline VAS scores) using ANCOVA .
- Address missing data via sensitivity analyses (e.g., worst-case imputation) to assess robustness of conclusions .
How do tramadol’s off-target effects (e.g., serotonin syndrome risk) complicate its use in comorbid populations (e.g., depression or epilepsy)?
Q. Mechanistic/Clinical Research Focus
- Conduct in vitro screening against 5-HT2A/2C receptors and ligand-gated ion channels (e.g., GABA-A) to identify off-target interactions .
- Use population pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict drug accumulation in patients with CYP2D6 poor metabolizer phenotypes .
- Retrospectively analyze adverse event databases (e.g., FAERS) for signal detection of serotonin syndrome in tramadol users on SSRIs .
What methodologies are critical for assessing tramadol’s enantiomer-specific neurotoxicity in long-term preclinical studies?
Q. Advanced Toxicology Focus
- Design longitudinal rodent studies with enantiomer-specific dosing (e.g., 10–50 mg/kg/day (S,S)-tramadol) and monitor oxidative stress markers (e.g., glutathione, lipid peroxidation) .
- Use microdialysis to measure extracellular serotonin/dopamine levels in the striatum, paired with histopathology for neuronal damage .
- Compare outcomes to racemic tramadol to isolate enantiomer contributions .
How can meta-analyses reconcile discrepancies in tramadol’s efficacy for premature ejaculation (PE) across randomized trials?
Q. Systematic Review/Meta-Analysis Focus
- Apply random-effects models to account for variability in PE definitions (e.g., IELT thresholds) and tramadol formulations (e.g., on-demand vs. daily) .
- Conduct subgroup analyses by dosage (25–50 mg) and study duration (4–12 weeks) (Figure 2, ).
- Evaluate publication bias via funnel plots and trim-and-fill analysis .
What pharmacokinetic interactions between tramadol and CYP450 inhibitors/inducers are clinically significant in chronic pain management?
Q. Pharmacokinetic Research Focus
- Use cocktail probe assays in human hepatocytes to quantify CYP2D6/3A4 inhibition by co-administered drugs (e.g., fluoxetine, rifampicin) .
- Model drug interaction scenarios using Simcyp® or GastroPlus® to predict changes in tramadol’s AUC and Cmax.
- Validate findings in patient cohorts via therapeutic drug monitoring (TDM) paired with genotyping for CYP2D6 polymorphisms .
How can researchers optimize blinding protocols in tramadol trials to minimize bias due to its distinctive adverse effect profile (e.g., nausea)?
Q. Clinical Trial Design Focus
- Use active placebos (e.g., antihistamines) to mimic tramadol’s side effects .
- Implement centralized randomization and allocation concealment via interactive web response systems (IWRS) .
- Train assessors to differentiate between true analgesia and placebo effects using validated pain scales (e.g., NRS) .
What biomarkers are predictive of tramadol-induced seizures in preclinical and clinical settings?
Q. Translational Research Focus
- In rodents, measure EEG changes (e.g., spike-wave discharges) and glutamate release in the hippocampus post-tramadol administration .
- In humans, correlate serum tramadol/metabolite levels with EEG abnormalities in overdose cases .
- Explore genetic biomarkers (e.g., SLC6A4 polymorphisms) linked to seizure susceptibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
